3-(2-methoxyphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one
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Overview
Description
3-(2-methoxyphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core fused with a 2-methoxyphenyl and a thioxo group. It has garnered interest in the scientific community due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one typically involves the following steps:
Formation of the Thieno[3,2-d]pyrimidine Core: The core structure can be synthesized through a cyclization reaction involving a suitable precursor such as 2-aminothiophene and a carbonyl compound.
Introduction of the 2-Methoxyphenyl Group: This step involves the substitution reaction where the 2-methoxyphenyl group is introduced to the thieno[3,2-d]pyrimidine core.
Formation of the Thioxo Group: The thioxo group is introduced through a thiation reaction, typically using reagents such as Lawesson’s reagent or phosphorus pentasulfide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as microwave-assisted synthesis to reduce reaction times and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(2-methoxyphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or a sulfide.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-methoxyphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential antimicrobial and antiviral activities.
Medicine: It is being investigated for its neuroprotective and anti-inflammatory properties.
Industry: The compound can be used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3-(2-methoxyphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one involves its interaction with various molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in inflammatory and neurodegenerative pathways.
Pathways Involved: It inhibits the NF-kB inflammatory pathway and reduces endoplasmic reticulum stress, leading to decreased production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine Derivatives: Compounds such as 4-aminothieno[3,2-d]pyrimidine and 2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one.
Pyrimidine Derivatives: Compounds like 2-aminopyrimidine and 4-hydroxypyrimidine.
Uniqueness
3-(2-methoxyphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one is unique due to its combination of a thieno[3,2-d]pyrimidine core with a 2-methoxyphenyl and a thioxo group, which imparts distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C13H10N2O2S2 |
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Molecular Weight |
290.4 g/mol |
IUPAC Name |
3-(2-methoxyphenyl)-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C13H10N2O2S2/c1-17-10-5-3-2-4-9(10)15-12(16)11-8(6-7-19-11)14-13(15)18/h2-7H,1H3,(H,14,18) |
InChI Key |
JODGOZVQBFQNEQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C3=C(C=CS3)NC2=S |
Origin of Product |
United States |
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